2-(クロロメチル)アントラキノン

説明

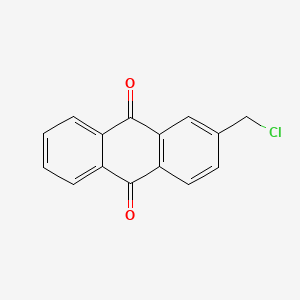

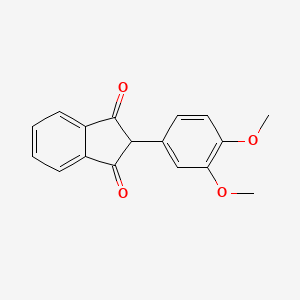

2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It has been utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .

Synthesis Analysis

Studies have shown that 2-(Chloromethyl)anthraquinone coatings on electrodes can enhance their electrical conductivity . Furthermore, this compound has significant potential in the synthesis of polymeric materials, including optical media and coatings .Molecular Structure Analysis

2-(Chloromethyl)anthraquinone is an anthraquinone derivative . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Chemical Reactions Analysis

2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It was utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .Physical And Chemical Properties Analysis

2-(Chloromethyl)anthraquinone has a molecular weight of 256.68 g/mol . It has a computed XLogP3 of 4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 34 Ų . It has a rotatable bond count of 1 .科学的研究の応用

有機ビルディングブロック

“2-(クロロメチル)アントラキノン”はアントラキノン誘導体 . これは、様々な化学反応において有機ビルディングブロックとして使用されます .

シバノンイエローRの合成

この化合物は、還元染料であるシバノンイエローRを合成するための基質として使用されました . 還元染料は、水に不溶性で、繊維を直接染めることができない染料の一種です。しかし、還元することにより可溶性にすることができ、繊維を染めることができます。

電気化学的研究

“2-(クロロメチル)アントラキノン”の電気化学的挙動は、広いpH範囲で研究されてきました . これは、特に新しいバッテリーや燃料電池の開発において、電気化学的研究において貴重な化合物となっています。

2-[メチルアミノ-N-(1'-メチル-4'-N,N-ジエチルアミノブチル)]アントラキノンジホスフェートの合成

この化合物は、2-[メチルアミノ-N-(1'-メチル-4'-N,N-ジエチルアミノブチル)]アントラキノンジホスフェートの合成に使用される可能性があります . この誘導体は、医薬品研究で潜在的な用途を持つ可能性があります。

2-(3,4-ジシアノ-フェニル)-2-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル-メチル)-マロン酸ジエチルエステルの合成

“2-(クロロメチル)アントラキノン”は、2-(3,4-ジシアノ-フェニル)-2-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル-メチル)-マロン酸ジエチルエステルの合成のための出発試薬として使用できます . この化合物は、光線力学療法、太陽電池、触媒に用途を持つ、四置換金属フタロシアニンの合成の前駆体です。

材料科学における用途

有機溶媒への溶解性から、“2-(クロロメチル)アントラキノン”は、腐食防止、燃料電池、電気デバイスなどの多くの材料科学用途において重要なレドックス活性分子です .

将来の方向性

Anthraquinones, including 2-(Chloromethyl)anthraquinone, have been the subject of research interest due to their potential anticancer properties . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . The transformation of anthraquinones into each other may increase the blood concentration of the latter, leading to an increased pharmacological and/or toxicological effect .

作用機序

Target of Action

Anthraquinone derivatives, a group to which 2-(chloromethyl)anthraquinone belongs, are known to interact with various cellular proteins .

Mode of Action

It’s known that anthraquinone derivatives can inhibit the progression of certain diseases by interacting with essential cellular proteins .

Biochemical Pathways

Anthraquinone derivatives are known to influence various biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Anthraquinone derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

生化学分析

Biochemical Properties

2-(Chloromethyl)anthraquinone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, altering their activity and function. For instance, it has been used to modify the surface of glassy carbon electrodes to study the oxygen reduction reaction in alkaline media . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which are crucial in metabolic pathways.

Cellular Effects

The effects of 2-(Chloromethyl)anthraquinone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that anthraquinone derivatives, including 2-(Chloromethyl)anthraquinone, exhibit anti-inflammatory and anti-oxidative properties . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammation and oxidative stress responses.

Molecular Mechanism

At the molecular level, 2-(Chloromethyl)anthraquinone exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can result in the accumulation of DNA damage, ultimately affecting cell proliferation and survival. Additionally, 2-(Chloromethyl)anthraquinone can induce the production of reactive oxygen species (ROS), which play a role in cellular signaling and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)anthraquinone can vary over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that 2-(Chloromethyl)anthraquinone can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)anthraquinone in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of reactive intermediates and oxidative stress.

Metabolic Pathways

2-(Chloromethyl)anthraquinone is involved in various metabolic pathways, including those related to the biosynthesis of quinone derivatives. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further participate in redox reactions, influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 2-(Chloromethyl)anthraquinone is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents facilitates its uptake and distribution in lipid-rich environments . It can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)anthraquinone is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function.

特性

IUPAC Name |

2-(chloromethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUYDKYMEMGYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322395 | |

| Record name | 2-(Chloromethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-87-4 | |

| Record name | 9, 2-(chloromethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-(chloromethyl)anthraquinone be used to modify electrodes for electrocatalysis?

A: 2-(Chloromethyl)anthraquinone possesses an anthraquinone moiety, which can be utilized to modify electrode surfaces. In the provided research [], the chlorine atom in 2-(chloromethyl)anthraquinone serves as a leaving group, enabling its attachment to the glassy carbon electrode surface. This modification introduces anthraquinone units onto the electrode, which can then participate in electron transfer processes relevant to electrocatalysis, such as the oxygen reduction reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)